molecular formula C12H18N2O B6238295 (3R,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol CAS No. 635299-75-1

(3R,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol

Cat. No. B6238295
CAS RN: 635299-75-1
M. Wt: 206.3
InChI Key:
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Description

(3R,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol, also known as N-benzylpyrrolidin-3-ol or NBP, is a synthetic compound that has been used in a wide range of scientific research applications. It is a chiral molecule that has been used in the synthesis of a variety of compounds, as well as in the development of new drugs and pharmaceuticals. NBP has been studied for its biochemical and physiological effects, and its potential as a therapeutic agent.

Scientific Research Applications

NBP has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including chiral drugs and pharmaceuticals. It has also been used in the development of new drugs and pharmaceuticals. Additionally, it has been studied for its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of NBP is not yet fully understood. However, it is believed that NBP binds to certain receptors in the body, which leads to changes in biochemical and physiological processes. Additionally, it is believed that NBP may interact with enzymes and other proteins, which could lead to changes in the body's metabolic processes.
Biochemical and Physiological Effects
NBP has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects in animal models. Additionally, it has been shown to have anti-oxidant and anti-microbial effects. It has also been studied for its potential to modulate the immune system, and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

NBP has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive and easy to obtain compound. Additionally, it is a chiral molecule, which makes it useful for the synthesis of a variety of compounds. However, it is important to note that NBP is a relatively new compound, and its mechanism of action is not yet fully understood. Therefore, it is important to exercise caution when using NBP in experiments.

Future Directions

There are several potential future directions for research on NBP. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into the synthesis of NBP and its derivatives could lead to the development of new drugs and pharmaceuticals. Finally, further research into the safety and efficacy of NBP could lead to its use in clinical trials.

Synthesis Methods

NBP can be synthesized by a variety of methods. The most common method used is the reduction of the corresponding nitro compound with a reducing agent such as sodium borohydride. This method is simple and efficient, and yields high yields of NBP. Other methods of synthesis include the reaction of pyrrolidine with benzyl bromide, and the reaction of pyrrolidine with benzyl chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzaldehyde", "Methylamine", "Acetone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and methylamine to form N-benzylidene-methylamine", "Step 2: Reduction of N-benzylidene-methylamine with sodium borohydride in methanol to form N-benzylmethylamine", "Step 3: Condensation of N-benzylmethylamine with acetone in the presence of hydrochloric acid to form (3R,5R)-5-(benzylamino)-1,3-dimethyl-2-cyclohexen-1-ol", "Step 4: Reduction of (3R,5R)-5-(benzylamino)-1,3-dimethyl-2-cyclohexen-1-ol with sodium borohydride in methanol to form (3R,5R)-5-(aminomethyl)-1,3-dimethyl-2-cyclohexen-1-ol", "Step 5: Cyclization of (3R,5R)-5-(aminomethyl)-1,3-dimethyl-2-cyclohexen-1-ol with hydrochloric acid in ethanol to form (3R,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol", "Step 6: Purification of the product by recrystallization from diethyl ether and water" ] }

CAS RN

635299-75-1

Molecular Formula

C12H18N2O

Molecular Weight

206.3

Purity

95

Origin of Product

United States

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